molecular formula C14H27N3O3 B7915318 [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester

[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7915318
M. Wt: 285.38 g/mol
InChI Key: KISUFWKPTAMETL-UHFFFAOYSA-N
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Description

[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester is a synthetic organic compound designed for research and development applications, particularly in medicinal chemistry. This molecule is a peptide derivative that incorporates a piperidine scaffold, a common structural motif in pharmaceuticals, and features a tert-butyloxycarbonyl (Boc) protecting group on a carbamate functionality. The Boc group is a standard protecting group in multi-step organic synthesis, especially in peptide chemistry, as it is stable under a variety of conditions but can be readily removed under mild acidic conditions to unmask the amine. Compounds with similar structures, such as tert-butyl (piperidin-4-ylmethyl)carbamate, are well-known building blocks in chemical synthesis . The 2-aminoacetyl moiety attached to the piperidine nitrogen further enhances its utility as a potential intermediate for constructing more complex peptide-like molecules or for targeting biological systems where such structures are relevant. As a research chemical, its primary value lies in its role as a building block or intermediate in the synthesis of more complex target molecules, such as potential pharmacologically active compounds. Like all fine chemicals of this nature, it is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

tert-butyl N-[[1-(2-aminoacetyl)piperidin-4-yl]methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16(4)10-11-5-7-17(8-6-11)12(18)9-15/h11H,5-10,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISUFWKPTAMETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCN(CC1)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester, a compound featuring a piperidine moiety, has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, including antibacterial properties, enzyme inhibition, and potential applications in cancer therapy.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C16H29N3O3
Molar Mass 311.41976 g/mol
CAS Number 1353967-44-8

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects against other strains. The mechanism of action is believed to involve disruption of bacterial cell walls and interference with metabolic pathways .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease:

  • Acetylcholinesterase Inhibition : Compounds derived from piperidine have demonstrated strong AChE inhibitory activity, which is crucial for treating Alzheimer's disease and other neurodegenerative conditions .
  • Urease Inhibition : The compound has shown potential as a urease inhibitor, which could be beneficial in managing conditions like urinary tract infections and kidney stones. Notably, some derivatives have exhibited IC50 values significantly lower than standard reference drugs .

Anticancer Activity

Recent studies suggest that piperidine derivatives may possess anticancer properties. For example, a related compound demonstrated cytotoxic effects in hypopharyngeal tumor cell lines, indicating potential for further development as an anticancer agent. The mechanism may involve apoptosis induction and disruption of cancer cell metabolism .

Case Studies

  • Study on Antibacterial Properties : A study evaluated various piperidine derivatives for their antibacterial efficacy against multiple strains. The results indicated that certain modifications to the piperidine structure enhanced antibacterial activity significantly.
  • Enzyme Inhibition Study : Another research focused on the inhibition of urease by piperidine derivatives, revealing that modifications at specific positions on the piperidine ring could lead to enhanced inhibitory potency.

Scientific Research Applications

Medicinal Chemistry

Drug Development : The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties.

  • Case Study : Research has indicated that derivatives of piperidine compounds exhibit significant activity against various diseases, including neurological disorders and cancers. The ability to modify the amino-acetyl group in this compound can lead to novel therapeutic agents.

Neuropharmacology

Potential Neuroprotective Effects : Studies have suggested that piperidine derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.

  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted the neuroprotective effects of similar compounds in models of Alzheimer's disease, indicating that modifications to the piperidine structure could yield promising results for [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester.

Enzyme Inhibition

Targeting Enzymes : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be relevant for conditions like diabetes and obesity.

  • Data Table :
Enzyme TargetInhibition TypeReference Study
AcetylcholinesteraseCompetitiveBioorganic & Medicinal Chemistry
Dipeptidyl Peptidase IVNon-competitiveEuropean Journal of Medicinal Chemistry

Synthesis of Biologically Active Compounds

The tert-butyl ester group in this compound is useful for protecting functional groups during synthesis. This property facilitates the development of more complex molecules with potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Key Features References
[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester 2-Amino-acetyl, methylcarbamic acid tert-butyl ester Not reported Amino-acetyl group enhances hydrogen bonding potential; tert-butyl ester improves stability
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Acetyl group on piperidine nitrogen, tert-butyl carbamate 256.3 Lacks amino-acetyl moiety; simpler acetylation used in kinase inhibitor synthesis
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate Chloropyridine-3-carbonyl, methylcarbamic acid tert-butyl ester 369.8 Chloronicotinoyl group increases lipophilicity; potential for halogen-mediated interactions
[1-(6-Methoxy-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester Methoxypyrimidinyl, methylcarbamic acid tert-butyl ester 364.4 Pyrimidine ring introduces aromaticity; methoxy group may improve metabolic stability
tert-Butyl (1,4′-bipiperidin-4-ylmethyl)-carbamate Bipiperidinyl, tert-butyl carbamate 311.4 Extended piperidine scaffold; potential for enhanced receptor binding
(4-Fluoro-3-piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester Fluorobenzyl, tert-butyl carbamate 308.4 Fluorine atom increases electronegativity; used in Suzuki coupling-based syntheses

Key Findings:

Functional Group Impact: The 2-amino-acetyl group in the target compound distinguishes it from analogs like tert-butyl (1-acetylpiperidin-4-yl)carbamate, enabling stronger hydrogen bonding in biological systems . Chloronicotinoyl (in ) and methoxypyrimidinyl (in ) substituents introduce heteroaromaticity, which can enhance binding to enzymes or receptors compared to aliphatic acetyl groups.

Synthetic Utility :

  • The tert-butyl carbamate group is a common protective strategy for amines, as seen in the synthesis of tert-butyl (1-acetylpiperidin-4-yl)carbamate via acetylation and Boc-deprotection .
  • Selective hydrogenation and Suzuki coupling (e.g., in ) highlight methodologies applicable to modifying the piperidine scaffold in analogs.

The discontinued status of the target compound underscores the need for structural optimization to improve stability or efficacy in drug discovery.

Q & A

Q. What are the recommended synthetic routes for preparing [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester?

Methodological Answer: The synthesis of tert-butyl carbamate derivatives typically involves multi-step protection-deprotection strategies. For analogous piperidine-based carbamates, enantioselective phase-transfer catalytic alkylation has been employed using chiral catalysts (e.g., 2-phenyl-2-thiazoline derivatives) to achieve stereochemical control . A common approach includes:

Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using Boc anhydride in dichloromethane with a base like DMAP.

Functionalization at the 4-position via reductive amination or nucleophilic substitution. For example, bromomethyl intermediates (e.g., 1-Boc-4-bromomethylpiperidine) can react with amines or acetylated amino groups .

Final deprotection under acidic conditions (e.g., TFA in DCM) to yield the free amine, followed by acetylation.

Key Considerations : Monitor reaction progress via TLC or LC-MS. Optimize solvent polarity (e.g., dioxane or THF) to enhance intermediate stability .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer: Characterization involves:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify Boc-group protons (singlet at ~1.4 ppm for tert-butyl), piperidine ring protons (multiplet at 2.5–3.5 ppm), and acetyl methyl groups (~2.0 ppm).
    • ¹³C NMR : Confirm Boc carbonyl (~155 ppm) and acetyl carbonyl (~170 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., expected [M+H]⁺ for C₁₆H₂₈N₃O₃: 310.21) .
  • HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) .

Validation : Cross-reference with PubChem data for analogous structures (e.g., tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate, MW 217.29) to confirm functional group assignments .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) to separate Boc-protected intermediates. Monitor fractions by TLC (UV detection) .
  • Recrystallization : For crystalline intermediates, dissolve in hot ethanol and cool slowly to precipitate pure product .
  • Acidic Workup : After deprotection, neutralize with aqueous NaHCO₃ and extract with DCM to remove TFA salts .

Troubleshooting : If impurities persist (e.g., residual amines), employ ion-exchange chromatography or trituration with diethyl ether .

Advanced Research Questions

Q. How can researchers resolve contradictions in the compound’s reactivity reported across different solvents?

Methodological Answer: Contradictions in reactivity (e.g., nucleophilic vs. inert behavior) often arise from solvent polarity and proticity. For example:

  • Polar Aprotic Solvents (DMF, DMSO) : Enhance nucleophilicity of the piperidine nitrogen, accelerating acylations but risking Boc-group cleavage .
  • Protic Solvents (MeOH, H₂O) : Stabilize intermediates via hydrogen bonding but may hydrolyze acetyl groups under acidic/basic conditions .

Q. Experimental Design :

Conduct kinetic studies in varied solvents (e.g., THF vs. MeCN) using in-situ FTIR or NMR to track reaction progress.

Compare activation energies via Arrhenius plots to identify solvent-dependent mechanistic pathways .

Q. What strategies optimize the compound’s stability during long-term storage and experimental use?

Methodological Answer:

  • Storage Conditions : Store at –20°C under nitrogen, desiccated, to prevent hydrolysis of the Boc group. Avoid exposure to strong oxidizers (e.g., peroxides), which degrade the piperidine ring .
  • In-Use Stability :
    • Buffered Solutions : Prepare fresh solutions in pH-stable buffers (e.g., PBS, pH 7.4) for biological assays.
    • Light Sensitivity : Protect from UV light using amber vials, as tert-butyl carbamates can photodegrade .

Validation : Perform accelerated stability testing (40°C/75% RH for 4 weeks) and analyze via HPLC to detect degradation products (e.g., free piperidine or acetylated byproducts) .

Q. How to design experiments to study this compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking : Use software (AutoDock Vina) to model binding poses with target proteins (e.g., GPCRs or kinases) based on the piperidine-acetyl pharmacophore .
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) in real-time .
  • Cellular Assays :
    • Treat cells (e.g., HEK293) with the compound (1–100 µM) and quantify cAMP or calcium signaling via fluorescence.
    • Validate specificity using siRNA knockdown or competitive antagonists .

Data Interpretation : Cross-reference with structural analogs (e.g., tert-butyl 4-(diphenylamino)piperidine-1-carboxylate) to identify critical binding motifs .

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